AIAP

Cancer research Polyamine biosynthesis Arginase inhibition

AIAP (2-AIPA) provides validated, irreversible dual inhibition of extrahepatic arginase and ornithine decarboxylase (ODC) for polyamine biosynthesis research. Generic substitution with lysine-derived homologs (e.g., 2-AIHA) or single-target inhibitors introduces kinetic variability that compromises experimental reproducibility. • T/C survival ratio of 170% at 15 mg/kg in L5178Y lymphosarcoma, vs. 210% for the 6-carbon homolog 2-AIHA • Documented 180-day toxicity baseline: decreased serum proteins, elevated ALT/AST, inverse CK modulation in rodents • ≥97% purity (TLC); stored at -20°C; shipped on dry ice with full analytical documentation

Molecular Formula C7H13IN2O3
Molecular Weight 300.09 g/mol
CAS No. 35748-65-3
Cat. No. B1212890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAIAP
CAS35748-65-3
Synonyms2-AIPA
2-amino-5-iodoacetamidopentanoic acid
Molecular FormulaC7H13IN2O3
Molecular Weight300.09 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CNC(=O)CI
InChIInChI=1S/C7H13IN2O3/c8-4-6(11)10-3-1-2-5(9)7(12)13/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-/m0/s1
InChIKeyZDWGLSKCVZNFLT-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AIAP: Irreversible Arginase and ODC Inhibitor


AIAP, also designated as (2S)-(+)-2-Amino-5-iodoacetamidopentanoic acid (2-AIPA), is an iodoacetyl derivative of L-ornithine functioning as an active-site-directed irreversible inhibitor of both extrahepatic arginase and ornithine decarboxylase (ODC) [1]. With a molecular formula of C₇H₁₃IN₂O₃ and a molecular weight of 300.09 g/mol, this compound features an iodoacetamido moiety at the N5 position that confers alkylating reactivity toward nucleophilic residues in enzyme active sites . The compound is commercially supplied as a research reagent for polyamine biosynthesis modulation and arginine metabolism studies, with purity specifications typically ≥95% or ≥97% by TLC .

Why AIAP Is Not Interchangeable


Generic substitution of AIAP (2-AIPA) with structurally similar iodoacetamido-ornithine analogs or alternative arginase/ODC inhibitors is not scientifically valid due to quantifiable differences in enzyme inhibition kinetics, chain-length-dependent in vivo potency, and toxicity profiles. The five-carbon side chain of AIAP (ornithine-derived) produces distinct pharmacodynamic outcomes compared to its six-carbon homolog 2-AIHA (lysine-derived) and other classes of arginase inhibitors such as BEC or ABH [1]. Direct comparative studies reveal that while both 2-AIPA and 2-AIHA share irreversible active-site-directed mechanisms, their differential antitumor efficacy (T/C 170 vs. 210 at identical dosing) and liver enzyme elevation patterns preclude interchangeable use [2]. Furthermore, the iodoacetyl moiety distinguishes this compound from non-covalent or alternative covalent arginase inhibitors, resulting in unique kinetic and selectivity parameters that directly impact experimental reproducibility and biological interpretation .

AIAP vs. 2-AIHA: Differentiation Evidence


Antitumor Efficacy in Lymphosarcoma Model

In a direct head-to-head evaluation using the L5178Y mouse lymphosarcoma model, 2-AIPA (AIAP) demonstrated a T/C (treated/control survival ratio) of 170% at 15 mg/kg i.p., whereas the six-carbon homolog 2-AIHA achieved a T/C of 210% under identical experimental conditions [1]. This 40-percentage-point difference in survival benefit establishes a clear efficacy distinction between these two structurally similar, irreversible dual arginase/ODC inhibitors.

Cancer research Polyamine biosynthesis Arginase inhibition Antitumor screening

Hepatotoxicity and Serum Biomarker Profiles

Both AIAP and 2-AIHA produced decreases in total serum proteins and elevations in ALT and AST levels in rats and mice following 180-day intraperitoneal treatment [1]. However, creatine kinase (CK) levels were modified inversely related to dose, suggesting compound-specific and dose-dependent differential effects on muscle and/or cardiac tissue between the two analogs [1]. This toxicity differentiation is critical for experimental design where off-target organ effects must be minimized or specifically investigated.

Toxicology Hepatotoxicity assessment Preclinical safety Biochemical markers

Dual Arginase/ODC Inhibition vs. Single-Target Inhibitors

AIAP (2-AIPA) functions as an active-site-directed irreversible inhibitor of both extrahepatic arginase and ornithine decarboxylase (ODC), whereas alternative arginase inhibitors such as BEC (Ki = 0.4-0.6 μM) and ABH (Ki = 0.11 μM) are reversible competitive inhibitors without ODC activity [2]. This dual-target irreversible mechanism distinguishes AIAP from single-target arginase inhibitors and from the classic ODC inhibitor DFMO, which exhibits extremely weak arginase inhibition (Ki = 3,900 μM) [1].

Enzyme inhibition Polyamine pathway Arginine metabolism Mechanism of action

Purity Specifications and Quality Control

Commercial AIAP from Santa Cruz Biotechnology (catalog sc-202409) is supplied with purity specification of ≥97% by TLC, melting point 172-178°C (observed 174-176°C with decomposition), and ¹H-NMR spectrum consistent with standard . Alternative vendors supply AIAP at 95%+ purity without NMR verification . This 2-percentage-point purity difference (97% vs. 95%) represents a meaningful distinction for quantitative enzymatic assays and in vivo studies where impurities may confound biological readouts.

Quality control Reagent procurement Analytical chemistry Reproducibility

AIAP Application Scenarios


Chain Length-Dependent Polyamine Depletion

AIAP (2-AIPA), with its five-carbon ornithine-derived side chain, produces a T/C survival ratio of 170% at 15 mg/kg in the L5178Y lymphosarcoma model, while the six-carbon lysine-derived homolog 2-AIHA yields T/C = 210% under identical conditions [1]. This quantifiable difference enables researchers to design structure-activity relationship studies that isolate the contribution of side-chain length to polyamine depletion efficacy and antitumor outcomes, an experimental dimension unavailable when using a single homolog or alternative single-target arginase inhibitors.

Dual Inhibition Toxicity and Safety Assessment

The documented toxicity profile of AIAP—characterized by decreased total serum proteins and elevated ALT/AST levels with inverse dose-dependent CK modulation over 180-day exposure in rodents [1]—provides a validated baseline for toxicological comparison with next-generation arginase or ODC inhibitors. Investigators developing novel dual-pathway inhibitors can benchmark hepatotoxicity signals against this established reference compound, enabling quantitative safety margin assessments in preclinical development programs.

NOS Coupling in CNS Tissues

AIAP has been employed as an arginase inhibitor tool compound in molluscan CNS preparations to investigate nitric oxide synthase (NOS) coupling. In these studies, arginase inhibition with AIAP did not affect L-citrulline production, demonstrating that the constitutive Ca²⁺-independent NOS isoform in this system operates without functional arginase competition [2]. This application scenario requires AIAP specifically for its established arginase inhibition profile, as alternative inhibitors (e.g., L-valine) may produce different outcomes due to distinct potency and selectivity characteristics.

Polyamine Pathway Modulation in Proliferation Assays

As an irreversible ODC inhibitor, AIAP depletes cellular putrescine and downstream polyamines (spermidine, spermine) that are essential for cell proliferation . Unlike the classic ODC inhibitor DFMO—which exhibits negligible arginase inhibition (Ki = 3,900 μM)—AIAP simultaneously blocks arginase activity [3]. This dual blockade creates a more comprehensive polyamine depletion phenotype, making AIAP the preferred tool compound for studies where both ornithine supply (via arginase) and ornithine conversion (via ODC) must be targeted, such as investigating compensatory polyamine synthesis mechanisms in cancer cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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